1,4-Bis(trimethylsilyl)-2-hexyne
Description
Structure
3D Structure
Properties
CAS No. |
848891-46-3 |
|---|---|
Molecular Formula |
C12H26Si2 |
Molecular Weight |
226.50 g/mol |
IUPAC Name |
trimethyl(4-trimethylsilylhex-2-ynyl)silane |
InChI |
InChI=1S/C12H26Si2/c1-8-12(14(5,6)7)10-9-11-13(2,3)4/h12H,8,11H2,1-7H3 |
InChI Key |
JJDABLQLTNMXNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Advanced Reaction Chemistry of 1,4 Bis Trimethylsilyl 2 Hexyne
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the formation of cyclic compounds. 1,4-Bis(trimethylsilyl)-2-hexyne participates in several types of cycloadditions, leading to diverse molecular architectures.
[2+2+1] Cycloadditions for Heterocycle Synthesis
While specific examples of this compound in [2+2+1] cycloadditions for heterocycle synthesis are not extensively documented in the provided results, the general principles of this reaction type suggest its potential. In a typical [2+2+1] cycloaddition, two unsaturated components (like the alkyne in our substrate) and a single atom or a small molecule fragment combine to form a five-membered ring. These reactions are often mediated by transition metals. The synthesis of heterocyclic compounds is a significant area of organic chemistry, with applications in pharmaceuticals and materials science. youtube.comamazonaws.com
[2+4] Cycloadditions (Diels-Alder Type)
The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. mychemblog.comlibretexts.orglibretexts.org In this context, an alkyne can act as a dienophile. The reaction between this compound and a suitable diene would yield a cyclohexadiene derivative. The reaction is thermally allowed and proceeds via a concerted mechanism, where the stereochemistry of the reactants is retained in the product. libretexts.orgorganic-chemistry.org The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction. libretexts.orgorganic-chemistry.org While our substrate does not have traditional electron-withdrawing groups, the silicon atoms can influence the electronic properties of the alkyne.
A related area is the hetero-Diels-Alder reaction, where one or more heteroatoms are present in the diene or dienophile, leading to the formation of six-membered heterocycles. organic-chemistry.org This represents a powerful method for synthesizing these important cyclic structures. organic-chemistry.org
[6+2] Cycloadditions with Polycyclic Systems
Information regarding the specific participation of this compound in [6+2] cycloadditions with polycyclic systems is not detailed in the provided search results. However, it is known that cycloaddition reactions can be used to construct complex polycyclic frameworks. For instance, the reaction of 4,4'-bis(trimethylsilyl)bicyclohexyl-2,2'-diene with various electrophiles in the presence of titanium tetrachloride can produce tricyclic systems. electronicsandbooks.com This demonstrates the utility of silylated dienes in building complex ring structures. electronicsandbooks.com
Stereochemical Control in Cycloaddition Pathways
Controlling the stereochemistry of cycloaddition reactions is crucial for synthesizing specific isomers of a target molecule. numberanalytics.com The stereochemical outcome of a cycloaddition is governed by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. numberanalytics.com For instance, the Diels-Alder reaction typically proceeds via a suprafacial approach of the diene and dienophile, resulting in a stereospecific outcome. numberanalytics.comlibretexts.org
Several strategies can be employed to control stereochemistry, including the use of chiral auxiliaries, chiral catalysts, and substrate design. numberanalytics.com The structure of the reactants and the reaction conditions, such as temperature and solvent, also play a significant role in influencing the stereoselectivity of the reaction. numberanalytics.com Frontier orbital theory is a useful tool for predicting whether a cycloaddition will proceed with suprafacial or antarafacial geometry by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pressbooks.pub
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. chemrxiv.org this compound is a valuable substrate for several transition metal-catalyzed reactions.
Cross-Coupling Reactions (e.g., Sonogashira-type, Hiyama)
Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon bonds.
Sonogashira-type Reactions:
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is widely used due to its mild reaction conditions and tolerance of various functional groups. wikipedia.org While this compound is an internal alkyne, related silylated alkynes like trimethylsilylacetylene are commonly used. wikipedia.org The trimethylsilyl (B98337) group can be removed in situ, allowing the resulting terminal alkyne to participate in the coupling. wikipedia.org The general mechanism involves a catalytic cycle with palladium, and a separate cycle with the copper co-catalyst. wikipedia.org Variations of the Sonogashira coupling exist that are copper-free. organic-chemistry.org
Hiyama-type Reactions:
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org This reaction is a powerful tool for C-C bond formation and has been applied in the synthesis of natural products. wikipedia.org The reaction typically requires activation of the organosilane with a fluoride (B91410) source or a base to form a more reactive pentavalent silicon species. chem-station.comorganic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgnih.gov
The Hiyama-Denmark coupling is a modification that uses silanols as the coupling partners and does not require a fluoride activator, making it compatible with silyl-protected substrates. organic-chemistry.org While there are limited examples of successful couplings with trimethylsilane derivatives, the use of more Lewis acidic silacyclobutanes can enhance reactivity. organic-chemistry.org
Table of Reaction Parameters for Hiyama Coupling
| Parameter | Description |
|---|---|
| Catalyst | Typically a palladium(0) complex, such as those generated from Pd(OAc)₂. nih.gov |
| Organosilane | Aryl, alkenyl, or alkynyl silanes. Reactivity is enhanced with fluoro or alkoxy groups on silicon. organic-chemistry.org |
| Coupling Partner | Aryl, alkenyl, or alkyl halides or pseudohalides. organic-chemistry.org |
| Activator | Fluoride ions (e.g., TBAF) or a base are often required to form a reactive pentavalent silicate. organic-chemistry.org |
| Solvent | A variety of organic solvents can be used, and in some cases, aqueous media. organic-chemistry.org |
Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroboration)
Hydrofunctionalization reactions, particularly hydrosilylation and hydroboration, of this compound represent key methodologies for the introduction of valuable functional groups, leading to the formation of diverse and complex molecular architectures. The regioselectivity and stereoselectivity of these reactions are of paramount importance and are influenced by the steric and electronic properties of the substituents at the alkyne.
Hydrosilylation:
The hydrosilylation of internal alkynes, such as this compound, can be catalyzed by various transition metal complexes, with platinum and ruthenium catalysts being particularly effective. researchgate.netnih.gov The reaction involves the addition of a Si-H bond across the carbon-carbon triple bond, yielding vinylsilanes. For an unsymmetrical internal alkyne like this compound, the regioselectivity of the hydrosilylation is a critical aspect. The addition of the silyl (B83357) group can occur at either of the two sp-hybridized carbons of the alkyne.
In ruthenium-catalyzed hydrosilylations of internal alkynes, a high degree of regio- and stereoselectivity can be achieved. nih.gov For 2-alkynes, the silyl group typically adds to the less sterically demanding position. pearson.com In the case of this compound, the two substituents on the alkyne are a trimethylsilylmethyl group and a propyl group. The steric bulk of these groups would influence the regiochemical outcome.
A general trend observed in the hydrosilylation of unsymmetrical internal alkynes is that the regioselectivity is governed by a combination of steric and electronic factors. researchgate.net For instance, in the presence of a [Cp*Ru(MeCN)₃]PF₆ catalyst, the hydrosilylation of various internal alkynes proceeds with high trans-selectivity. nih.gov
Hydroboration:
The hydroboration of internal alkynes is a powerful tool for the synthesis of vinylboranes, which are versatile intermediates in organic synthesis. The use of bulky borane reagents, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), is often preferred for internal alkynes to control the regioselectivity and prevent double hydroboration. organicchemistrytutor.comyoutube.com For an unsymmetrical internal alkyne, hydroboration typically yields a mixture of regioisomeric vinylboranes, although the steric and electronic differences between the substituents can lead to a preference for one isomer. pearson.com
In the hydroboration of this compound, the boron atom would be expected to add preferentially to the less sterically hindered carbon of the alkyne. Subsequent oxidation of the resulting vinylborane would lead to the corresponding ketone. The regioselectivity of the hydroboration of silylated alkynes can be influenced by the directing effect of the silyl group. nih.gov Titanium-based catalysts have been shown to be effective for the hydroboration of terminal alkynes, proceeding through a titanium hydride active species. nih.gov
C-H Activation and Functionalization
The presence of allylic and propargylic C-H bonds in this compound offers opportunities for C-H activation and subsequent functionalization. Transition metal-catalyzed C-H activation is a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions. rsc.org
The propargylic C-H bonds in this compound, specifically on the methylene group adjacent to the trimethylsilyl group and on the methylene group of the hexyl chain, are potential sites for activation. Reactions involving tertiary aliphatic cations with silylated alkynes have been shown to lead to substitution, cyclization, and even unexpected C-H activation products. nih.gov This suggests that under appropriate conditions, the C-H bonds in the vicinity of the alkyne functionality in this compound could be targeted.
Ruthenium(II) catalysts have been demonstrated to be effective in the site-selective and regiospecific annulation of benzoic acids with propargylic carbonates, where a weakly coordinating carboxylic acid directs the C-H activation. rsc.org While this specific directing group is not present in this compound, it highlights the potential for directed C-H activation strategies.
Furthermore, copper-catalyzed propargylic C-H functionalization has been developed for the synthesis of allenes. nih.gov This type of reactivity could potentially be applied to this compound to generate allene derivatives. The mechanism often involves the generation of a propargylic radical, which is in resonance with an allenyl radical, followed by trapping with a suitable reagent. nih.gov
Polymerization and Oligomerization Mechanisms
The carbon-carbon triple bond in this compound serves as a polymerizable unit, allowing for the formation of oligomers and polymers with unique structures and properties. The oligomerization of internal alkynes can be catalyzed by various transition metal complexes. kfupm.edu.sa
Group VIB metal carbonyls have been shown to catalyze the metathesis of internal alkynes. kfupm.edu.sa In contrast, terminal alkynes typically undergo oligomerization under similar conditions. The dimerization of terminal alkynes to form 1,3-enynes is a well-established, atom-economic reaction. nih.gov While this compound is an internal alkyne, the principles of alkyne oligomerization can be applied.
Transition metal complexes, including those of iron and cobalt, have been used to catalyze the dimerization and oligomerization of both terminal and internal alkynes. nih.gov The selectivity of these reactions, in terms of chemo-, regio-, and stereoselectivity, is a key challenge due to the numerous possible isomers that can be formed. nih.gov For instance, cobalt-catalyzed head-to-head dimerization of terminal alkynes proceeds through a mechanism involving oxidative C-H activation and hydrocobaltation. nih.gov
The oligomerization of alkenes, a related process, has been extensively studied with transition metal catalysts, and the mechanisms often involve metal hydride or metal alkyl active centers. mdpi.com Chain termination can occur through β-hydride elimination or chain transfer reactions. mdpi.com While the mechanisms for alkyne oligomerization can differ, the fundamental steps of monomer coordination, insertion, and chain termination are analogous.
Role as Ligands in Organometallic Complexes
This compound, as a substituted alkyne, can act as a ligand in organometallic complexes. The alkyne can coordinate to a metal center through its π-system. A closely related and well-studied ligand is bis(trimethylsilyl)acetylene (B126346) (BTMSA). Group 4 metallocene complexes of BTMSA, such as Cp'₂Ti(η²‐Me₃SiC₂SiMe₃) and Cp₂Zr(py)(η²‐Me₃SiC₂SiMe₃), are known to be excellent precursors for the generation of reactive low-valent metal centers. nih.gov These complexes can release the BTMSA ligand to generate coordinatively unsaturated [Cp'₂M] fragments, which can then participate in a variety of synthetic and catalytic reactions. nih.gov
The chemistry of these group 4 metallocene bis(trimethylsilyl)acetylene complexes has been extensively reviewed, highlighting their utility in coordination chemistry, coupling reactions, and the formation of heterobimetallic complexes. nih.gov It is plausible that this compound could form similar complexes with group 4 metals, where it could also serve as a labile ligand to generate reactive metal species. The additional alkyl substituent in this compound compared to BTMSA would likely influence the stability and reactivity of the resulting metal complexes due to steric and electronic effects.
Catalytic Hydrogenation and Hydrometalation
Catalytic Hydrogenation:
The catalytic hydrogenation of this compound offers a route to the corresponding alkenes and alkanes. The stereoselectivity of the hydrogenation is a key aspect, with the potential to form either the (Z)- or (E)-alkene. The semi-hydrogenation of internal alkynes to (Z)-alkenes is a fundamental transformation and is often achieved using catalysts like Lindlar's catalyst. acs.org First-row transition metal catalysts, including those based on iron and cobalt, have also been developed for the stereoselective semi-hydrogenation of alkynes. nih.govnih.gov
The hydrogenation of 2-hexyne (B165341), a close structural analog, has been studied using nickel-based catalysts, showing excellent selectivity towards the alkene. rsc.org The presence of hydroxyl groups in the alkyne substrate has been observed to slow down the hydrogenation rate, which can be advantageous for controlling the selectivity. rsc.org The preferential formation of the (Z)-isomer is generally observed, consistent with the Horiuti-Polanyi mechanism. rsc.org
Hydrometalation:
Hydrometalation involves the addition of a metal-hydride bond across the alkyne triple bond. This reaction is a powerful method for the synthesis of well-defined vinylmetal species, which can be further functionalized. The regioselectivity of hydrometalation is a critical consideration for unsymmetrical internal alkynes.
Nucleophilic and Electrophilic Reactivity
Reactions with Organometallic Reagents (e.g., Lithiation, Grignard)
The reactivity of this compound with organometallic reagents such as organolithium compounds and Grignard reagents is characterized by the potential for both nucleophilic addition to the alkyne and deprotonation at the propargylic positions.
Lithiation:
Organolithium reagents are strong bases and can deprotonate C-H bonds with sufficient acidity. unito.it The propargylic protons on the carbon atoms adjacent to the triple bond in this compound are expected to be the most acidic C-H bonds in the molecule. Deprotonation at these positions would generate a propargylic carbanion, which could then react with various electrophiles. The choice of the organolithium reagent and reaction conditions, such as temperature and solvent, can influence the site of deprotonation. tu-bs.deresearchgate.net For example, the use of a superbasic mixture like n-BuLi/KOtBu (Lochmann-Schlosser base) can lead to different reactivity compared to using an organolithium reagent alone. researchgate.net
Grignard Reagents:
Grignard reagents are versatile nucleophiles that can add to a variety of electrophilic functional groups, including carbonyls and epoxides. byjus.comleah4sci.commasterorganicchemistry.comyoutube.com While the direct addition of Grignard reagents to unactivated internal alkynes is generally not a facile process, their reaction with this compound could potentially be promoted under specific conditions, such as in the presence of a catalyst. The mechanism of Grignard reactions can proceed through either a polar mechanism or a single electron transfer (SET) pathway, particularly with sterically hindered substrates. organic-chemistry.org
Mechanistic Investigations of 1,4 Bis Trimethylsilyl 2 Hexyne Reactions
Elucidation of Reaction Intermediates
The elucidation of transient species is fundamental to understanding the reaction mechanisms of 1,4-bis(trimethylsilyl)-2-hexyne. In the context of its reactions with group 4 metallocene complexes, such as Cp'₂Ti(η²-Me₃SiC₂SiMe₃) and Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃), the dissociation of the alkyne is a critical step. nih.govnih.gov This dissociation generates highly reactive low-valent titanium or zirconium centers, which are potent reagents in various synthetic and catalytic processes. nih.govnih.gov
For instance, in reactions with nitriles, the formation of 2,5-diazatitanycyclopentadienes has been proposed as a key intermediate. nih.gov These metallacycles are believed to form after the initial alkyne dissociation, followed by a tail-to-tail coupling of two nitrile molecules at the Cp₂Ti center. nih.gov Further reaction, such as transmetalation from titanium to aluminum, can then lead to the formation of tetrasubstituted pyrazines. nih.gov
In reactions with hydrido-complexes like CpCr(CO)₃H, the mechanism is thought to proceed through the formation of Ti(IV)-H intermediates. nih.gov These intermediates subsequently undergo the loss of H₂ to form bimetallic Ti(III)-Cr complexes. nih.gov Density Functional Theory (DFT) calculations have supported this pathway, indicating that the processes for H₂ loss and the formation of the Ti(III)-Cr dimer are exergonic. nih.gov
The table below summarizes some of the key proposed intermediates in reactions involving group 4 metallocene bis(trimethylsilyl)acetylene (B126346) complexes.
| Precursor Complex | Reactant | Proposed Intermediate(s) | Final Product(s) |
| Cp₂Ti(η²-Me₃SiC₂SiMe₃) | Nitriles | [Cp₂Ti], 2,5-Diazatitanycyclopentadienes | Tetrasubstituted Pyrazines |
| Cp₂Ti(η²-Me₃SiC₂SiMe₃) | CpCr(CO)₃H | [Cp₂Ti], Ti(IV)-H species | Bimetallic Ti(III)-Cr complexes, H₂ |
| Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃) | Amine Boranes | [Cp₂Zr] | Dehydrocoupled products |
Kinetic Studies and Reaction Rate Determination
While detailed kinetic studies and reaction rate determinations for this compound are not extensively documented in the literature, the rates of related reactions provide insight into the factors that govern the reactivity of such organosilicon compounds. The dissociation of the alkyne from metallocene complexes, a key step in many of its reactions, is influenced by the nature of the metal center and the ancillary ligands.
For reactions involving the trimethylsilyl (B98337) group, such as protiodesilylation, the reaction rate is influenced by the reaction conditions, including the choice of solvent and base. For example, the chemoselective protodesilylation of (E)-1-aryl-2,4-bis(trimethylsilyl)but-1-en-3-ynes, a structurally related class of compounds, is sensitive to these parameters. The optimization of these conditions is crucial for achieving high conversion and yield.
Regioselectivity and Stereoselectivity Control Factors
The trimethylsilyl groups in this compound play a crucial role in directing the regioselectivity and stereoselectivity of its reactions. thieme-connect.com These effects stem from both steric and electronic influences of the bulky silyl (B83357) groups.
In cycloaddition reactions, the regioselectively placed silyl group can direct the orientation of the reacting partners. For example, in the [2+2+2] cyclization of 1,4-bis(trimethylsilyl)buta-1,3-diyne with alkynyl nitriles, the trimethylsilyl group dictates the regioselectivity to place the silyl group at the 3-position of the resulting pyridine (B92270) ring. nih.gov
The stereoselective formation of silyl enol ethers from α-halo carbonyl compounds using organosilicon reducing reagents highlights the influence of the silyl group in controlling stereochemistry. nih.gov Although this example does not directly involve this compound, it demonstrates the general principle of stereocontrol exerted by silyl groups in related systems.
The following table provides examples of how reaction conditions can influence the selectivity in reactions of related silylated compounds.
| Reactants | Reagents | Product Type | Selectivity |
| (E)-1-aryl-2,4-bis(trimethylsilyl)but-1-en-3-ynes | MeOH, Base | Protodesilylation | Chemoselective for one TMS group |
| α-halo carbonyl compounds | 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine | Silyl enol ethers | Stereoselective |
| 1,4-bis(trimethylsilyl)buta-1,3-diyne, alkynyl nitrile | Catalyst | [2+2+2] Cycloaddition | Regioselective |
Influence of the Trimethylsilyl Group on Reactivity and Stability
The trimethylsilyl group exerts a profound influence on the reactivity and stability of this compound. wikipedia.org One of the most significant effects is the enhancement of thermal stability. thieme-connect.com For instance, 1,4-bis(trimethylsilyl)buta-1,3-diyne exhibits excellent thermal stability compared to the parent buta-1,3-diyne. thieme-connect.com This stabilizing effect is attributed to the electronic properties of the silicon atom and the steric bulk of the trimethylsilyl groups.
The steric hindrance provided by the trimethylsilyl groups can also be exploited to isolate otherwise reactive molecules. wikipedia.org This steric bulk can influence the approach of reagents, thereby affecting the regioselectivity and stereoselectivity of reactions. semanticscholar.org
Salt-Free Reduction Mechanisms Involving Organosilicon Compounds
Organosilicon compounds, including derivatives of this compound, have emerged as powerful reagents in salt-free reduction reactions. nih.govwikipedia.org Traditional reduction methods often employ alkali metals, which co-generate metal salts that can be difficult to separate from the desired products. wikipedia.org Salt-free reductions circumvent this issue by producing neutral, easily removable organic byproducts. wikipedia.org
Electron-rich organosilicon compounds, such as 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes, serve as versatile reducing agents for a range of metal chloride complexes. nih.gov The mechanism of these reductions involves the transfer of electrons from the organosilicon reagent to the metal center, leading to a reduction in its oxidation state. The driving force for this process is the formation of stable aromatic nitrogen-containing compounds and trimethylsilyl halides.
A typical example is the reduction of a metal halide (MClₓ) by a bis(trimethylsilyl)dihydropyrazine derivative: Me₃Si-N(R)₂-SiMe₃ + MClₓ → N(R)₂ + 2 Me₃SiCl + MClₓ₋₂
The reducing power of these organosilicon reagents can be tuned by modifying the substituents on the heterocyclic ring. nih.gov For example, nitrogen-containing reductants like 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine exhibit stronger reducing ability than their cyclohexadiene counterparts. nih.gov
The table below compares the reducing ability of different organosilicon reductants in the reduction of Cp₂TiCl₂.
| Organosilicon Reductant | Product(s) with Cp₂TiCl₂ | Observation |
| 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene | Pyrazine-bridged dimeric Ti(III) complex | One-electron reduction |
| 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene | Double chloride-bridged dimeric Ti(III) complex | One-electron reduction |
| 3,6-bis(trimethylsilyl)-1,4-cyclohexadiene | No reaction | Insufficient reducing power |
Advanced Spectroscopic and Structural Characterization of 1,4 Bis Trimethylsilyl 2 Hexyne
The definitive structural elucidation and detailed characterization of 1,4-Bis(trimethylsilyl)-2-hexyne are accomplished through a suite of advanced spectroscopic and crystallographic techniques. These methods provide unambiguous evidence of its molecular connectivity, three-dimensional geometry, dynamic behavior, and vibrational properties.
Applications of 1,4 Bis Trimethylsilyl 2 Hexyne in Advanced Chemical Synthesis
Building Block for Complex Organic Molecules
1,4-Bis(trimethylsilyl)-2-hexyne serves as a fundamental building block in the assembly of complex organic molecules through a variety of synthetic strategies. The trimethylsilyl (B98337) groups can act as removable protecting groups or as activating groups, facilitating transformations that would be challenging with the parent alkyne.
One of the primary applications of bis(trimethylsilyl)alkynes is in cycloaddition reactions . These reactions are powerful tools for the construction of cyclic and polycyclic systems. For instance, in [2+2+2] cycloadditions, 1,4-bis(trimethylsilyl)buta-1,3-diyne, a related compound, has been shown to react with alkynyl nitriles to form pyridine (B92270) rings with the trimethylsilyl group directing the regioselectivity. orgsyn.org Similarly, this compound can be expected to participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to generate highly substituted carbocycles and heterocycles. The silyl (B83357) groups can then be removed or converted to other functionalities, providing access to a diverse range of complex structures.
Furthermore, the sequential removal of the trimethylsilyl groups allows for stepwise functionalization. For example, the selective desilylation of one terminus of a bis(trimethylsilyl)alkyne, followed by reaction with an electrophile, and then subsequent desilylation and reaction at the other terminus, provides a controlled route to unsymmetrically substituted alkynes. This step-wise approach is invaluable in the synthesis of complex natural products and other target molecules where precise control over substitution patterns is crucial.
The versatility of this compound as a building block is further demonstrated by its use in the synthesis of other valuable synthetic intermediates. For instance, the related 1,4-bis(trimethylsilyl)buta-1,3-diyne can be selectively metalated and reacted with electrophiles like acrolein to produce vinyl diynyl carbinols, which are key intermediates in the synthesis of natural products such as falcarinol. orgsyn.org This highlights the potential of this compound to be transformed into a variety of functionalized building blocks for organic synthesis.
Precursor in Materials Science and Polymer Chemistry
The rigid, linear structure and the presence of reactive silyl groups make this compound an attractive monomer and precursor for the development of advanced materials and polymers with unique properties.
Synthesis of π-Conjugated Systems
π-Conjugated polymers are a class of materials with interesting electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often relies on the coupling of appropriately functionalized monomers. This compound can serve as a precursor to monomers for such polymerizations. The trimethylsilyl groups can be readily converted to other functionalities, such as halides or boronic esters, which are suitable for cross-coupling reactions like Suzuki or Stille coupling. The resulting monomers can then be polymerized to form π-conjugated polymers with an alkyne unit in the backbone, which can influence the material's rigidity, electronic properties, and processability. The synthesis of polyethynyl aromatics from (trimethylsilyl)ethynyl-substituted aromatics is a well-established method for creating high-carbon content materials. harvard.edu
Monomer in Controlled Polymerization
Controlled polymerization techniques are essential for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. While direct polymerization of this compound might be challenging, its derivatives can be employed in various controlled polymerization methods. For instance, after conversion of the trimethylsilyl groups to polymerizable functionalities, it could be incorporated into polymers via techniques like ring-opening metathesis polymerization (ROMP) if incorporated into a cyclic monomer, or through polycondensation reactions. kit.edu The resulting polymers would contain the rigid hexyne unit in the backbone or as a pendant group, influencing the polymer's thermal and mechanical properties.
The synthesis of polysiloxanes, a class of polymers with a silicon-oxygen backbone, often involves the hydrosilylation of unsaturated monomers. google.com While not a direct monomer for this process, this compound could be chemically modified to introduce vinyl or other unsaturated groups, making it a suitable candidate for incorporation into polysiloxane chains, thereby creating hybrid materials with tailored properties.
| Polymerization Technique | Potential Role of this compound Derivative | Resulting Polymer Feature |
| Cross-Coupling Polymerization | Monomer with coupling functionalities (e.g., halides, boronic esters) | π-Conjugated polymer with alkyne units |
| Polycondensation | Difunctional monomer (e.g., diol, diamine) | Polyester, polyamide, etc., with a rigid alkyne backbone |
| Hydrosilylation Polymerization | Monomer with unsaturated groups (e.g., vinyl, allyl) | Polysiloxane with alkyne-containing side chains or crosslinks |
Fabrication of Advanced Materials
The incorporation of the rigid and linear 2-hexyne (B165341) unit into a polymer backbone can lead to materials with enhanced thermal stability and specific mechanical properties. The synthesis of high-carbon materials from acetylenic precursors is a known strategy to produce solids with high thermal stability and hardness. harvard.edu By designing polymers that incorporate this compound or its derivatives, it is possible to create materials with a high density of strong carbon-carbon bonds upon thermal or photochemical processing. These materials could find applications as high-performance coatings, composites, or ceramic precursors.
Role in Catalysis as a Reagent or Ligand Precursor
This compound and its analogs play a significant role in catalysis, either as a reagent that participates directly in a catalytic cycle or as a precursor for the synthesis of ligands that modify the properties of a metal catalyst.
Group 4 metallocene complexes with bis(trimethylsilyl)acetylene (B126346) are excellent sources for generating highly reactive metallocene fragments, which are active in a wide range of catalytic and stoichiometric reactions. nih.govresearchgate.netnih.gov These complexes are stable and easy to handle, and upon dissociation of the alkyne ligand, they provide a clean source of the "M(Cp)₂" fragment (M = Ti, Zr, Hf). This fragment can then catalyze various transformations, including polymerization and C-C bond formation. The use of these bis(trimethylsilyl)acetylene complexes offers advantages over other methods for generating metallocenes due to their stability and the clean nature of the reaction. researchgate.netnih.gov
Furthermore, the alkyne moiety in this compound can be functionalized to create novel ligands for transition metal catalysis. For example, the introduction of phosphine (B1218219) or other coordinating groups onto the hexyne backbone could lead to the formation of bidentate or polydentate ligands. These ligands can then be used to modulate the electronic and steric properties of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst in various organic transformations.
| Catalytic Role | Description | Example |
| Catalyst Precursor | Forms a stable complex with a metal (e.g., Ti, Zr) that can release a catalytically active species upon dissociation of the alkyne. | Group 4 metallocene bis(trimethylsilyl)acetylene complexes for polymerization. nih.govresearchgate.netnih.gov |
| Ligand Precursor | The alkyne backbone is functionalized with coordinating groups to synthesize new ligands for transition metal catalysis. | Synthesis of phosphine-containing ligands for cross-coupling reactions. |
| Reagent in Catalysis | Participates directly in a catalytic cycle, for example, in cycloaddition or insertion reactions. | Rhodium-catalyzed reactions of ethynyl-substituted pyridines. |
Synthesis of Highly Functionalized Intermediates
The ability to selectively manipulate the trimethylsilyl groups of this compound makes it an excellent starting point for the synthesis of highly functionalized intermediates that are valuable in organic synthesis.
The reaction of bis(trimethylsilyl)alkynes with various reagents can lead to a diverse array of functionalized products. For instance, the 1,3-dipolar cycloaddition of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) with cycloimmonium salts has been shown to produce functionalized indolizines. This demonstrates the utility of silyl-protected alkynes in constructing complex heterocyclic scaffolds.
Moreover, the reaction of 1,4-bis(trimethylsilyl)buta-1,3-diyne with arylboronic acids under rhodium catalysis yields enynes, which are versatile intermediates for further transformations. orgsyn.org The trimethylsilyl groups play a crucial role in directing the regioselectivity of these reactions.
The synthesis of complex polycyclic aromatic compounds can be achieved through intramolecular [4+2] cycloadditions of benzynes with conjugated enynes, where the enyne component can be derived from a bis(trimethylsilyl)alkyne precursor. The silyl groups can be used to control the reactivity and facilitate the formation of the desired complex structures.
By leveraging the unique reactivity of the silyl-protected alkyne, a wide range of functionalized intermediates can be accessed, which would be difficult to prepare using other methods. These intermediates can then be elaborated into more complex target molecules, including pharmaceuticals, agrochemicals, and materials.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for 1,4-Bis(trimethylsilyl)-2-hexyne Transformations
The transformation of silylated alkynes like this compound is heavily reliant on catalytic systems. While traditional methods have often employed transition metals, a significant future direction is the development of novel, more efficient, and sustainable catalysts.
Research is increasingly focused on moving away from expensive and potentially toxic heavy metals. A notable advancement is the use of potassium bis(trimethylsilyl)amide (KHMDS) as a commercially available and inexpensive catalyst for the C–H silylation of terminal alkynes, using bis(trimethylsilyl)acetylene (B126346) (BTMSA) as the silylating agent. chemistryviews.org This transition-metal-free approach offers an environmentally benign alternative to conventional methods. chemistryviews.org Other research efforts have demonstrated the effectiveness of simple alkali metal hydroxides like NaOH and KOH for the cross-dehydrogenative C-H bond functionalization to form C(sp)-Si bonds. organic-chemistry.org
Furthermore, the exploration of earth-abundant metal catalysts and photocatalytic systems is a promising frontier. For instance, visible-light-mediated synthesis of alkynylsilanes has been achieved using CuCl as a precatalyst, allowing for reactions under mild conditions. organic-chemistry.org Zinc-based catalysts, such as Zn(OTf)2, have also been shown to be effective for the rapid and high-yielding silylation of terminal alkynes. organic-chemistry.org These developments indicate a clear trend towards more economical and greener catalytic transformations applicable to this compound.
Table 1: Emerging Catalytic Systems for Silylated Alkyne Transformations
| Catalytic System | Reaction Type | Key Advantages |
| Potassium bis(trimethylsilyl)amide (KHMDS) | C-H Silylation | Transition-metal-free, inexpensive, room temperature. chemistryviews.org |
| NaOH / KOH | Cross-dehydrogenative C-H Silylation | Mild, scalable, chemoselective. organic-chemistry.org |
| CuCl / Visible Light | Photocatalytic Silylation | Uses visible light, mild conditions, suitable for flow chemistry. organic-chemistry.org |
| Zn(OTf)₂ | Silylation | Rapid, high-yielding, tolerates sensitive functional groups. organic-chemistry.org |
| Rhodium / Palladium Catalysts | Cross-Coupling / Cycloadditions | High regioselectivity and stereoselectivity in forming complex molecules. nih.gov |
Green Chemistry Approaches to Synthesis and Transformations
The principles of green chemistry are becoming central to the synthesis and application of chemical compounds, and this compound is no exception. Future research will increasingly prioritize methodologies that reduce waste, minimize energy consumption, and utilize less hazardous substances.
A key green approach is the adoption of transition-metal-free catalytic systems, as discussed in the previous section, which mitigates concerns about metal contamination in final products and the environment. chemistryviews.org The use of photocatalysis, which harnesses visible light as a renewable energy source, also represents a significant step towards more sustainable chemical production. organic-chemistry.org
Moreover, the development of synthetic routes that improve atom economy is a critical goal. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For example, direct C-H functionalization reactions are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized substrates. organic-chemistry.org The use of alternative energy sources like ultrasound and microwaves is another avenue being explored to enhance reaction rates and reduce energy consumption compared to conventional heating methods. researchgate.net
Exploration of New Application Domains (e.g., Niche Materials, Nanoscience)
While silylated alkynes are established intermediates in organic synthesis, a major future direction is their application in materials science and nanoscience. The unique electronic and structural properties of the carbon-carbon triple bond, combined with the versatility of the trimethylsilyl (B98337) groups, make compounds like this compound attractive precursors for advanced materials.
Research has shown that silylated alkynes can be used to synthesize fluorescent materials. For instance, rhodium-catalyzed reactions of tertiary 3-arylpropargyl alcohols with bis(trimethylsilyl)acetylene can produce hydroxymethyl-enynes, which can be further converted into fluorescent alkylidene-dihydrofurans. nih.gov This opens up possibilities for using this compound in the development of novel optical materials and sensors.
Furthermore, the ability of alkynes to undergo cyclization reactions is being exploited to create complex aromatic structures. nih.gov Polyethynyl aromatic compounds, synthesized from silyl-protected alkynes, are valuable precursors for high-carbon content materials. harvard.edu These materials are being investigated for properties such as high thermal stability and hardness, potentially mimicking some of the characteristics of carbon allotropes like diamond and graphite. harvard.edu The desilylation of these precursors yields highly reactive polyethynyl compounds that can be polymerized into densely cross-linked networks. harvard.edu This suggests a pathway to novel polymers and carbon-rich nanomaterials derived from this compound.
Advanced Computational Modeling for Property and Reactivity Prediction
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling offers a powerful approach to predict its physical properties, reactivity, and spectroscopic signatures. Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure and reaction mechanisms involving this compound.
Computational studies can guide the rational design of experiments. For example, modeling can help in selecting the most promising catalytic systems by calculating reaction barriers and predicting the stability of intermediates. This can accelerate the discovery of new transformations and optimize reaction conditions, saving significant time and resources. There is also potential in combining computational modeling with machine learning algorithms to analyze large datasets from high-throughput screening experiments, which can help in predicting the outcomes of reactions with high accuracy.
Synergistic Combination with Flow Chemistry and Automation for Enhanced Synthesis
The integration of flow chemistry and automation represents a paradigm shift in chemical synthesis, moving from traditional batch processes to continuous manufacturing. This approach offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher yields.
For transformations involving this compound, flow chemistry can be particularly beneficial. Many reactions of alkynes are highly exothermic and can be difficult to control on a large scale in batch reactors. rsc.org Continuous flow systems, with their high surface-area-to-volume ratios, allow for efficient heat exchange and precise temperature control, mitigating the risks of thermal runaways. rsc.orgrsc.org Research has already demonstrated the successful use of flow chemistry for the synthesis of various alkynes and the visible-light-mediated synthesis of alkynylsilanes. organic-chemistry.orgrsc.org Translating the synthesis and transformations of this compound to flow processes is a logical next step to improve the efficiency and safety of its production and use.
Table 2: Comparison of Batch vs. Flow Chemistry for Alkyne Reactions
| Feature | Batch Processing | Flow Processing |
| Scalability | Often challenging due to safety and heat transfer issues. | Readily scalable by running the system for longer or using parallel reactors. rsc.org |
| Safety | Higher risk of thermal runaway with exothermic reactions. rsc.org | Enhanced safety through superior heat and mass transfer. rsc.org |
| Reaction Time | Can be lengthy. | Significantly reduced residence times, often to minutes or seconds. rsc.org |
| Productivity | Limited by reactor size. | Higher productivity per unit volume. rsc.org |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, stoichiometry). rsc.org |
Q & A
Q. What are the optimal synthetic routes for 1,4-Bis(trimethylsilyl)-2-hexyne, and what reaction conditions are critical for yield and purity?
The synthesis of this compound can be approached via reductive silylation, analogous to methods used for similar silylated alkynes. For example, describes the reductive silylation of pyrazine using lithium and chlorotrimethylsilane (ClMeSi), which could be adapted for terminal alkynes. Key considerations include:
- Inert atmosphere : Reactions should be conducted under argon or nitrogen to prevent oxidation of sensitive intermediates.
- Stoichiometry : Use a 2:1 molar ratio of ClMeSi to alkyne to ensure complete silylation.
- Temperature control : Maintain temperatures between −78°C (for initiation) and 0°C (for reaction completion) to avoid side reactions.
- Purification : Column chromatography with non-polar solvents (e.g., hexane) or distillation under reduced pressure is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
Characterization should combine multiple techniques:
- NMR Spectroscopy :
- H NMR: Expect signals for trimethylsilyl (TMS) groups at δ 0.1–0.3 ppm and alkyne protons (if present) near δ 1.8–2.2 ppm.
- C NMR: TMS carbons appear at δ 0–5 ppm, while sp-hybridized carbons (C≡C) resonate at δ 70–100 ppm.
- Reference : highlights the use of 1,4-bis(trimethylsilyl)benzene as a secondary standard in quantitative NMR (qNMR), suggesting similar protocols for calibration .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) can confirm molecular weight (e.g., expected [M] at m/z 240–250 for CHSi). provides a framework for interpreting spectral databases .
Advanced Research Questions
Q. How do steric effects from trimethylsilyl groups influence the reactivity of this compound in cross-coupling reactions?
The bulky TMS groups can both hinder and direct reactivity:
- Steric hindrance : Reduces accessibility to catalytic sites in Sonogashira or Heck couplings, necessitating larger ligands (e.g., triphenylphosphine) or elevated temperatures.
- Electronic effects : The σ-donating TMS groups stabilize adjacent sp-hybridized carbons, potentially altering regioselectivity in cycloadditions.
- Case study : demonstrates that silyl groups in conjugated polymers enhance stability and modulate electronic properties, suggesting analogous benefits in organometallic applications .
Q. What computational methods are suitable for modeling the electronic structure and steric interactions of this compound?
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate optimized geometries, HOMO-LUMO gaps, and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate steric interactions in solvent environments (e.g., toluene or THF) to predict solubility and aggregation behavior.
- Reference : includes crystallographic data for a structurally related fluorobenzene derivative, providing benchmark metrics for computational validation .
Q. How can researchers resolve discrepancies in spectroscopic data caused by dynamic effects (e.g., rotational barriers or tautomerism)?
- Variable-temperature NMR : Conduct experiments between −40°C and 60°C to observe coalescence of split peaks, indicative of hindered rotation (e.g., TMS group reorientation).
- 2D NMR (COSY, NOESY) : Map coupling networks to distinguish between structural isomers or impurities.
- Cross-validation : Compare with IR spectroscopy (C≡C stretch near 2100–2260 cm) and X-ray crystallography (if crystalline). emphasizes the use of multiple standards to ensure qNMR accuracy .
Safety and Handling
Q. What precautions are necessary for safe handling and storage of this compound?
- Storage : Keep in sealed, air-tight containers under inert gas (argon) at −20°C to prevent moisture absorption or oxidation.
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. recommends respiratory protection if airborne particulates are generated .
- Decomposition : Avoid contact with strong acids/bases, which may hydrolyze TMS groups, releasing trimethylsilanol. outlines protocols for spill containment (e.g., absorb with vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
